molecular formula C6H14OP+ B3256661 Oxo(dipropyl)phosphanium CAS No. 27443-18-1

Oxo(dipropyl)phosphanium

Cat. No. B3256661
CAS RN: 27443-18-1
M. Wt: 133.15 g/mol
InChI Key: GJAZWIIHUOZNCC-UHFFFAOYSA-N
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Description

Oxo(dipropyl)phosphanium, also known as Diisopropyl(oxo)phosphonium, is a chemical compound with the molecular formula C6H14OP . It is a phosphonium compound where the phosphorus atom is bonded to two isopropyl groups and an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a phosphorus atom bonded to two isopropyl groups and an oxygen atom . The average mass of the molecule is 133.148 Da . Further details about the exact structure and its 3D conformation would require more specific studies or computational modeling .

Scientific Research Applications

Catalytic Applications

  • Palladium(II) Complexes of Oxo-Diphosphapropenes : Research by Nishide et al. (2005) explored kinetically stabilized 3-oxo-1,3-diphosphapropenes prepared by oxidation of 1,3-diphosphapropenes. These compounds were used as P,O-unsymmetrical bidentate ligands, with their palladium(II) complexes showing catalytic activity in cross-coupling reactions. This study highlights the potential of oxo-diphosphapropenes in catalysis, suggesting a possible area of application for oxo(dipropyl)phosphanium derivatives (Nishide et al., 2005).

Reactivity and Bond Formation

  • Metal-Oxo Complexes for O-O Bond Formation : Betley et al. (2008) discussed the role of metal-oxos in the formation of O-O bonds, a crucial step in oxygen generation. The paper presents strategies based on electronic structures and ligand designs, which may provide insights into the design and application of this compound in similar reactions (Betley et al., 2008).

Organic Synthesis

  • Oxa-Michael Reaction Developments : Nising and Bräse (2008) highlighted the oxa-Michael reaction's significance in organic synthesis, where such reactions were underutilized due to challenges in reactivity and selectivity. This context suggests the potential utility of this compound derivatives in facilitating or being involved in similar valuable synthetic pathways (Nising & Bräse, 2008).

Oxygen Species and Oxidation

  • Oxidation of Cellular DNA by Singlet Oxygen : The work of Ravanat et al. (2000) demonstrated that singlet oxygen can induce oxidation of cellular DNA, a fundamental aspect of understanding oxidative stress and its implications. Research on this compound could explore its role in generating or scavenging reactive oxygen species, contributing to our understanding of oxidative processes at the molecular level (Ravanat et al., 2000).

Mechanism of Action

Target of Action

Oxo(dipropyl)phosphanium, as a tertiary phosphine, primarily targets transition metal catalysis and organocatalysis . The compound’s role is to act as a ligand, binding to the metal center and influencing its reactivity .

Mode of Action

The interaction of this compound with its targets involves the formation of a coordination complex . This interaction results in changes to the electronic structure of the metal center, thereby altering its reactivity . The compound’s mode of action is also influenced by its ability to undergo oxidative degradation, a process that can lead to the formation of new phosphines of various structures .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in transition metal catalysis and organocatalysis . The compound’s action can influence a wide range of tervalent phosphorus ligands, inspiring the design of new phosphines and tuning their properties .

Pharmacokinetics

Similar compounds, such as oxazaphosphorines, are known to undergo metabolism, with the parent drug being relatively inactive . The elimination of the parent compound is achieved through activation to a metabolite, with other minor pathways of inactivation also playing a role

Result of Action

The result of this compound’s action is the alteration of the reactivity of the metal center in transition metal catalysis and organocatalysis . This can lead to the formation of new phosphines of various structures . The compound’s action can also result in the oxidative degradation of the phosphine, leading to the formation of new phosphines .

Action Environment

The action of this compound is influenced by environmental factors such as heat, UV light, and oxygen . These factors can accelerate the oxidative degradation process, facilitating the compound’s subsequent biodegradation . The effectiveness of this mechanism is contingent upon environmental conditions conducive to oxidative degradation and subsequent microbial action .

properties

IUPAC Name

oxo(dipropyl)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAZWIIHUOZNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[P+](=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OP+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxo(dipropyl)phosphanium
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Oxo(dipropyl)phosphanium
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Oxo(dipropyl)phosphanium
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Oxo(dipropyl)phosphanium
Reactant of Route 6
Oxo(dipropyl)phosphanium

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